4-Nitro-2-pyridinecarboxylic acid hydrate chemical properties
4-Nitro-2-pyridinecarboxylic acid hydrate chemical properties
4-Nitro-2-pyridinecarboxylic Acid Hydrate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
4-Nitro-2-pyridinecarboxylic acid (CAS: 13509-19-8), commonly referred to as 4-nitropicolinic acid, is a highly functionalized pyridine derivative[1]. In its hydrate form, this compound serves as a critical building block in the synthesis of advanced therapeutics, particularly in the development of Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) inhibitors[2]. The strategic placement of the electron-withdrawing nitro group and the carboxylic acid moiety enables precise regiocontrol during downstream cross-coupling and amidation reactions, making it indispensable for medicinal chemists.
Physicochemical Properties & Hydrate Characterization
The hydrate form of 4-nitro-2-pyridinecarboxylic acid introduces unique thermodynamic stability and solubility profiles compared to its anhydrous counterpart. The inclusion of water molecules within the crystal lattice alters the hydrogen-bonding network, directly impacting its dissolution rate in polar solvents—a critical parameter for ensuring homogenous reaction conditions in pharmaceutical manufacturing.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| CAS Number | 13509-19-8 (Anhydrous)[1] | Unique identifier for regulatory compliance and sourcing. |
| Molecular Formula | C₆H₄N₂O₄·xH₂O | Hydration state (x) dictates the precise molecular weight and stoichiometry required for reactions. |
| Molecular Weight | 168.11 g/mol (Anhydrous)[3] | Essential for calculating exact molar equivalents during synthesis. |
| Melting Point | 153–158 °C (Decomposes)[1] | Indicates thermal instability at high temperatures; necessitates strictly controlled thermal reaction conditions. |
| Appearance | Pale yellow to white solid[3] | A color shift to dark brown indicates oxidative degradation or the formation of impurities. |
Mechanistic Pathways for Synthesis
The synthesis of 4-nitro-2-pyridinecarboxylic acid requires stringent regiocontrol. The nitro group at the 4-position is highly electron-withdrawing, rendering the pyridine ring highly susceptible to nucleophilic attack, while the carboxylic acid governs the molecule's solubility and acid-base chemistry.
Pathway A: Hydrolysis of 2-Cyano-4-nitropyridine This is the most industrially scalable and direct route[1]. The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid. The causality behind using 90% H₂SO₄ at 120 °C is to provide the exact stoichiometric balance of water required for hydrolysis while maintaining sufficient acid strength to protonate the nitrile, thereby facilitating nucleophilic attack by water without decomposing the sensitive nitro group.
Pathway B: Oxidative Nitration of Picolinic Acid N-Oxide Alternatively, picolinic acid N-oxide undergoes electrophilic aromatic substitution[4]. The N-oxide directs the incoming nitro group exclusively to the 4-position. Subsequent deoxygenation using phosphorus trichloride (PCl₃) yields the target compound[1].
Synthetic workflow for 4-Nitro-2-pyridinecarboxylic acid hydrate via nitrile hydrolysis.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocol for the synthesis and hydration of 4-nitro-2-pyridinecarboxylic acid incorporates built-in validation checkpoints. This ensures the protocol acts as a self-validating system, preventing the propagation of errors to subsequent steps.
Protocol 1: Synthesis and Hydrate Isolation from 2-Cyano-4-nitropyridine Objective: Convert 2-cyano-4-nitropyridine to 4-nitro-2-pyridinecarboxylic acid hydrate with >98% purity[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 5.00 g (34 mmol) of 2-cyano-4-nitropyridine in 50 g of 90% sulfuric acid[1].
-
Causality: 90% H₂SO₄ provides the optimal balance of water for hydrolysis and acid strength for nitrile activation. Using 98% H₂SO₄ would stall the reaction at the amide stage due to a lack of water.
-
-
Thermal Hydrolysis: Stir the solution at 120 °C for 2 hours[1].
-
Validation Checkpoint 1: Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1). The complete disappearance of the starting material peak validates full conversion to the intermediate, authorizing the progression to the quenching phase.
-
-
Quenching & Sulfite Treatment: Cool the mixture to 20–25 °C. Slowly add a solution of 5.60 g sodium sulfite (Na₂SO₃) in 10 mL deionized water dropwise. Stir for 1 hour, then warm to 80 °C for 1 hour[1].
-
Causality: Na₂SO₃ acts as a mild reducing agent. It quenches oxidative byproducts formed during the high-temperature acid phase, ensuring the final product does not suffer from oxidative degradation.
-
-
Precipitation: Cool to room temperature and pour the mixture into 100 g of ice water. Adjust the pH to approximately 2.0 using sodium carbonate (Na₂CO₃)[1].
-
Validation Checkpoint 2: Utilize a calibrated pH meter. The pKa of the carboxylic acid is ~2.5. Adjusting precisely to pH 2.0 ensures the compound is fully protonated and crashes out of the aqueous phase. A pH > 3 will result in massive yield loss due to the formation of the soluble carboxylate salt.
-
-
Hydrate Formation & Isolation: Filter the precipitate. Recrystallize the solid from a water-acetone solvent mixture to induce hydrate formation[1]. Dry under a gentle vacuum at room temperature.
-
Validation Checkpoint 3: Perform Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA) on the final powder. This quantifies the exact water content (xH₂O), validating the hydrate stoichiometry before use in moisture-sensitive downstream couplings.
-
Applications in Drug Development: JAK/TYK2 Inhibitors
4-Nitro-2-pyridinecarboxylic acid is a crucial intermediate in the synthesis of aminopyrimidinyl compounds, which are potent inhibitors of Janus Kinases (JAK1, JAK2, JAK3) and Tyrosine Kinase 2 (TYK2)[2][5]. These kinases are central to cytokine signaling pathways implicated in severe autoimmune diseases, including multiple sclerosis and biliary cirrhosis[6].
Mechanistic Role in Synthesis: The carboxylic acid group of 4-nitro-2-pyridinecarboxylic acid is typically coupled with amines (e.g., methylamine) using standard peptide coupling agents like EDCI and HOBt to form stable amides[2]. Following this, the nitro group is catalytically reduced to an amine, which subsequently serves as a nucleophile to attach to the core pyrimidine scaffold of the JAK inhibitor[5].
Modulation of JAK/STAT signaling by inhibitors derived from 4-nitro-2-pyridinecarboxylic acid.
References
- BenchChem Technical Support Team. "A Technical Guide to 4-Nitropicolinic Acid: Commercial Availability, Synthesis, and Analysis". BenchChem.
- "CAS 13509-19-8: Nitropicolinicacid". CymitQuimica.
- "WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors".
- "4-Nitropicolinic acid N-oxide". CAS Common Chemistry.
- "US10980815B2 - Aminopyrimidinyl compounds".
- "US9663526B2 - Aminopyrimidinyl compounds".
Sources
- 1. 4-Nitropicolinic Acid | 13509-19-8 | Benchchem [benchchem.com]
- 2. WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]
- 3. CAS 13509-19-8: Nitropicolinicacid | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. US10980815B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
- 6. US9663526B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
